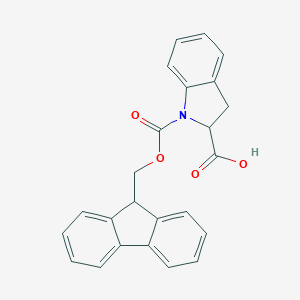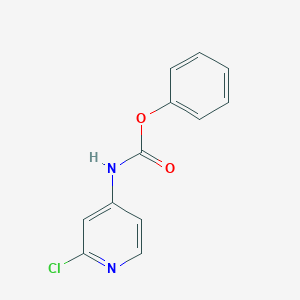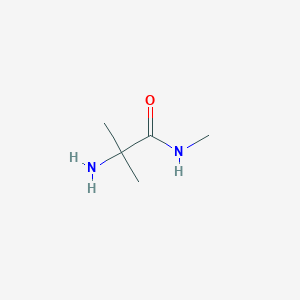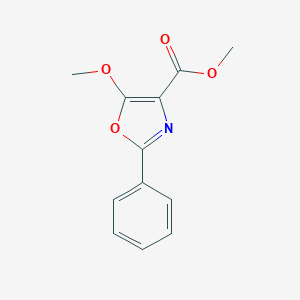![molecular formula C17H14N2 B180969 4-[(E)-2-quinolin-8-ylethenyl]aniline CAS No. 54-01-3](/img/structure/B180969.png)
4-[(E)-2-quinolin-8-ylethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-quinolin-8-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QEA is a fluorescent probe that has been used for the detection of metal ions, such as copper and zinc, in biological systems.
Wirkmechanismus
4-[(E)-2-quinolin-8-ylethenyl]aniline works by binding with copper and zinc ions through its quinoline moiety. The resulting complex emits a fluorescent signal, which can be detected using various techniques, such as fluorescence microscopy and spectroscopy. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have high selectivity and sensitivity towards copper and zinc ions, making it an ideal probe for the detection of these ions in biological and environmental samples.
Biochemische Und Physiologische Effekte
4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have minimal toxicity towards living cells and tissues. It has been used for the detection of copper and zinc ions in various biological samples, including living cells and tissues, without causing any adverse effects. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil, without causing any significant environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of copper and zinc ions. It has minimal toxicity towards living cells and tissues, making it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been shown to have good photostability, which allows for long-term imaging experiments. However, 4-[(E)-2-quinolin-8-ylethenyl]aniline has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in some biological and environmental samples.
Zukünftige Richtungen
There are several future directions for the use of 4-[(E)-2-quinolin-8-ylethenyl]aniline. One potential application is in the development of new diagnostic tools for the detection of copper and zinc ions in biological samples. 4-[(E)-2-quinolin-8-ylethenyl]aniline could also be used in the development of new therapeutics for diseases that involve copper and zinc ion dysregulation, such as Alzheimer's disease. Additionally, 4-[(E)-2-quinolin-8-ylethenyl]aniline could be used in the development of new environmental monitoring tools for the detection of copper and zinc ions in water and soil samples.
Conclusion:
In conclusion, 4-[(E)-2-quinolin-8-ylethenyl]aniline is a highly sensitive and selective fluorescent probe for the detection of copper and zinc ions in biological and environmental samples. Its minimal toxicity towards living cells and tissues makes it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages and limitations for lab experiments, and there are several future directions for its use in various fields.
Synthesemethoden
The synthesis of 4-[(E)-2-quinolin-8-ylethenyl]aniline involves the reaction of 8-hydroxyquinoline with aniline in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride to yield 4-[(E)-2-quinolin-8-ylethenyl]aniline. The overall yield of this synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-quinolin-8-ylethenyl]aniline has been extensively used as a fluorescent probe for the detection of metal ions in biological systems. It has been shown to selectively bind with copper and zinc ions, which are essential for various biological processes. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been used for the detection of copper and zinc ions in living cells, tissues, and even in vivo. It has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil.
Eigenschaften
CAS-Nummer |
54-01-3 |
|---|---|
Produktname |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+ |
InChI-Schlüssel |
LQISQXZOGSQMJG-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
Andere CAS-Nummern |
54-01-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)




![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)







